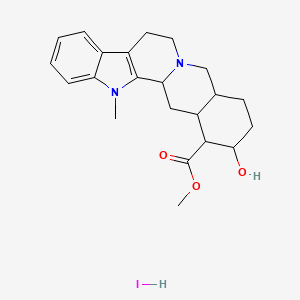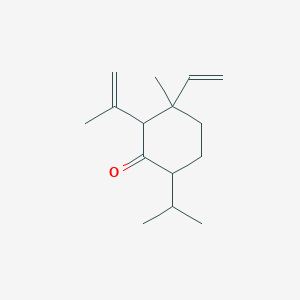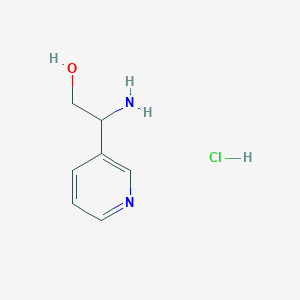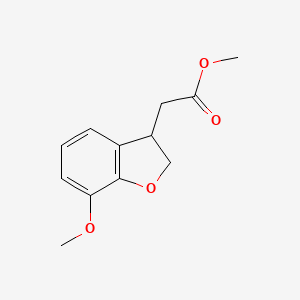
Fmoc-beta-Ala-OSu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-beta-Ala-OSu: (9-fluorenylmethyloxycarbonyl-beta-alanine N-hydroxysuccinimide ester) is a compound widely used in peptide synthesis. It serves as a protecting group for amino acids, facilitating the synthesis of peptides by preventing unwanted side reactions. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it a popular choice in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-beta-Ala-OSu typically involves the reaction of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with beta-alanine in the presence of a base, followed by the reaction with N-hydroxysuccinimide (OSu). The reaction conditions usually involve maintaining a pH of 8-9 and reacting at room temperature for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions: Fmoc-beta-Ala-OSu primarily undergoes substitution reactions. The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amino acid. The compound can also participate in coupling reactions with other amino acids to form peptides .
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling: The compound reacts with amino acids in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Major Products:
Deprotection: Removal of the Fmoc group yields beta-alanine.
Coupling: Formation of peptide bonds with other amino acids.
Scientific Research Applications
Chemistry: Fmoc-beta-Ala-OSu is extensively used in the synthesis of peptides and peptidomimetics. It allows for the selective protection and deprotection of amino acids, facilitating the stepwise assembly of peptides .
Biology: In biological research, peptides synthesized using this compound are used as probes, inhibitors, and therapeutic agents. The compound’s ability to form stable peptide bonds makes it valuable in studying protein interactions and functions.
Medicine: Peptides synthesized using this compound have applications in drug development. They are used in the design of peptide-based drugs, vaccines, and diagnostic agents.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its role in solid-phase peptide synthesis makes it a crucial component in the production of various therapeutic peptides.
Mechanism of Action
The mechanism by which Fmoc-beta-Ala-OSu exerts its effects involves the protection of the amino group of beta-alanine. The Fmoc group is introduced to the amino acid, preventing unwanted reactions during peptide synthesis. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions. The molecular targets and pathways involved include the amino groups of amino acids and peptides .
Comparison with Similar Compounds
Fmoc-beta-Ala-OH: The hydroxyl form of the compound, used in similar applications but without the N-hydroxysuccinimide ester.
Fmoc-OSu: Used for the protection of amino groups in various amino acids.
Fmoc-Cl: Another reagent used for introducing the Fmoc group to amino acids.
Uniqueness: Fmoc-beta-Ala-OSu is unique in its ability to provide both protection and activation of the amino group, facilitating efficient peptide synthesis. Its stability and ease of removal under basic conditions make it a preferred choice in solid-phase peptide synthesis .
Properties
CAS No. |
245421-51-6 |
|---|---|
Molecular Formula |
C22H20N2O6 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C22H20N2O6/c25-19-9-10-20(26)24(19)30-21(27)11-12-23-22(28)29-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,23,28) |
InChI Key |
POYCVXKFJFKSOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12291738.png)
![5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;chloride](/img/structure/B12291740.png)
![[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(2-aminoethanoicAcid)](/img/structure/B12291744.png)
![benzyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate](/img/structure/B12291745.png)
![11-Hydroxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraene-16,18-dione](/img/structure/B12291751.png)

![cyclo[DL-Ala-DL-OVal-DL-Nva(Ph)(Ph)-Dha]](/img/structure/B12291759.png)


![6-Benzofuranethanamine,N-methyl-N-[[(1R)-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl]methyl]-](/img/structure/B12291774.png)


![Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12291823.png)

